molecular formula C8H9ClN2O2 B189353 Ethyl 4-amino-6-chloronicotinate CAS No. 380626-81-3

Ethyl 4-amino-6-chloronicotinate

Cat. No. B189353
Key on ui cas rn: 380626-81-3
M. Wt: 200.62 g/mol
InChI Key: OAQIVHCEAFDMTK-UHFFFAOYSA-N
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Patent
US09187474B2

Procedure details

Heat a mixture of ethyl 6-chloro-4-(4-methoxybenzylamino)nicotinate (21 g, 65.6 mmol) and TFA (150 mL) at 50° C. overnight. Cool the mixture to RT, concentrate to dryness, dissolve the residue in EtOAc, wash with satd. NaHCO3 (2×), then brine (1×), dry over MgSO4, concentrate and purify via silica gel chromatography to give the title compound (10 g, 76%). 1H NMR (400 MHz, DMSO-d6): δ 8.49 (s, 1H), 7.47 (s, 2H), 6.76 (s, 1H), 4.29 (q, J=7.2 Hz, 2H), 1.31 (t, J=7.2 Hz, 3H).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[C:11]([NH:13]CC2C=CC(OC)=CC=2)[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1>C(O)(C(F)(F)F)=O>[NH2:13][C:11]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=[C:2]([Cl:1])[CH:12]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C(=C1)NCC1=CC=C(C=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in EtOAc
WASH
Type
WASH
Details
wash with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 (2×), then brine (1×), dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=C1C(=O)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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